Cas no 1369948-83-3 (3-Amino-2-fluorobenzamide)
3-Amino-2-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-2-fluorobenzamide
- DS-19027
- EN300-181913
- C72490
- CS-0149916
- AKOS027441270
- MFCD28722350
- 1369948-83-3
-
- MDL: MFCD28722350
- Inchi: InChI=1S/C7H7FN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11)
- InChI Key: ILKBRROLHNYTQT-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C(=C1)N)F)C(=O)N
Computed Properties
- Exact Mass: 154.05424101g/mol
- Monoisotopic Mass: 154.05424101g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 69.1Ų
3-Amino-2-fluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QX589-200mg |
3-Amino-2-fluorobenzamide |
1369948-83-3 | 95% | 200mg |
237.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QX589-5g |
3-Amino-2-fluorobenzamide |
1369948-83-3 | 95% | 5g |
3031CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QX589-1g |
3-Amino-2-fluorobenzamide |
1369948-83-3 | 95% | 1g |
758.0CNY | 2021-07-14 | |
| Alichem | A015002224-250mg |
3-Amino-2-fluorobenzamide |
1369948-83-3 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
| Alichem | A015002224-500mg |
3-Amino-2-fluorobenzamide |
1369948-83-3 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
| Alichem | A015002224-1g |
3-Amino-2-fluorobenzamide |
1369948-83-3 | 97% | 1g |
1,460.20 USD | 2021-06-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QX589-50mg |
3-Amino-2-fluorobenzamide |
1369948-83-3 | 95% | 50mg |
102.0CNY | 2021-07-14 | |
| Enamine | EN300-181913-0.05g |
3-amino-2-fluorobenzamide |
1369948-83-3 | 95% | 0.05g |
$22.0 | 2023-09-19 | |
| Enamine | EN300-181913-0.1g |
3-amino-2-fluorobenzamide |
1369948-83-3 | 95% | 0.1g |
$33.0 | 2023-09-19 | |
| Enamine | EN300-181913-0.25g |
3-amino-2-fluorobenzamide |
1369948-83-3 | 95% | 0.25g |
$47.0 | 2023-09-19 |
3-Amino-2-fluorobenzamide Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 3-Amino-2-fluorobenzamide
3-Amino-2-fluorobenzamide (CAS No. 1369948-83-3): An Overview of Its Structure, Properties, and Applications in Modern Research
3-Amino-2-fluorobenzamide (CAS No. 1369948-83-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. This compound is characterized by its aromatic ring system substituted with an amino group and a fluorine atom, which imparts distinct chemical and biological properties.
The molecular formula of 3-Amino-2-fluorobenzamide is C7H6FN2O, and its molecular weight is approximately 157.13 g/mol. The presence of the amino group and the fluorine atom on the benzene ring significantly influences its reactivity and solubility properties. The amino group can participate in hydrogen bonding, making the compound more soluble in polar solvents, while the fluorine atom introduces electron-withdrawing effects that can modulate the electronic properties of the molecule.
In terms of physical properties, 3-Amino-2-fluorobenzamide is a white crystalline solid at room temperature. It has a melting point of around 165-167°C and is stable under normal laboratory conditions. However, it can undergo various chemical reactions under specific conditions, such as acid-catalyzed hydrolysis or nucleophilic substitution reactions.
The synthesis of 3-Amino-2-fluorobenzamide can be achieved through several routes, but one of the most common methods involves the reaction of 2-fluorobenzoic acid with ammonia or an amine derivative. This reaction typically proceeds via an amide bond formation, which can be facilitated by coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product.
In the realm of medicinal chemistry, 3-Amino-2-fluorobenzamide has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. The fluorine atom in the structure enhances its binding affinity to these enzymes, making it a valuable scaffold for drug design.
Beyond its medicinal applications, 3-Amino-2-fluorobenzamide has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). The presence of the amino group can be functionalized to introduce additional functionalities that enhance device performance. For example, researchers at the University of California have demonstrated that derivatives of 3-Amino-2-fluorobenzamide can improve charge transport properties in OFETs.
In biochemistry, 3-Amino-2-fluorobenzamide has been studied for its interactions with biological macromolecules. Its ability to form hydrogen bonds and engage in π-stacking interactions makes it a useful probe for studying protein-ligand interactions. Recent work published in Bioorganic & Medicinal Chemistry Letters has shown that derivatives of this compound can selectively bind to specific protein targets, providing insights into their structural biology and function.
The environmental impact of compounds like 3-Amino-2-fluorobenzamide is also an important consideration. While it is not classified as a hazardous substance under current regulations, responsible handling and disposal practices are essential to minimize any potential environmental risks. Researchers are actively investigating biodegradation pathways and environmental fate to ensure sustainable use.
In conclusion, 3-Amino-2-fluorobenzamide (CAS No. 1369948-83-3) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and biochemistry. Its unique chemical structure provides a foundation for further research and development, making it a valuable tool for scientists across various disciplines. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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